BenchChemオンラインストアへようこそ!

KU 59403

ATM inhibitor IC50 Cell-free assay

KU 59403 is an advanced ATM inhibitor distinguished by its validated in vivo chemosensitization in colon cancer xenograft models, operating independently of p53 status. It demonstrates an IC50 of 3 nM with >3000× selectivity over related kinases, ensuring highly specific DNA damage response interrogation. Optimized from the LY294002 scaffold, this compound shows superior tissue distribution and tolerability unmatched by KU-55933 or KU-60019. Ideal for preclinical combination studies with PARP/ATR inhibitors or radiotherapy.

Molecular Formula C29H32N4O4S2
Molecular Weight 564.7 g/mol
CAS No. 845932-30-1
Cat. No. B1683904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU 59403
CAS845932-30-1
SynonymsKU59403;  KU-59403;  KU 59403
Molecular FormulaC29H32N4O4S2
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6
InChIInChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35)
InChIKeyIIBZKDYAYJSSGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to grey solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KU 59403: A Preclinical-Stage ATM Inhibitor with Validated In Vivo Chemosensitization in Colon Cancer Models


KU 59403 (CAS: 845932-30-1) is a synthetic small-molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway [1]. Developed as an optimized analogue of the pan-PI3K inhibitor LY294002, KU 59403 exhibits significantly enhanced potency and selectivity for ATM relative to earlier generation tool compounds such as KU-55933 [2]. This compound has been extensively characterized in preclinical models of human colon cancer, where it demonstrates robust chemosensitization to topoisomerase poisons, offering a valuable research tool for investigating DDR-targeted combination strategies [1].

Why KU 59403 Cannot Be Simply Substituted with Other ATM Inhibitors for In Vivo Chemosensitization Studies


While numerous ATM inhibitors have been reported (e.g., KU-55933, KU-60019, AZD0156), substitution among these agents is not scientifically valid due to substantial differences in kinase selectivity, cellular potency, and critically, in vivo pharmacokinetic (PK) and tissue distribution profiles [1]. KU 59403 distinguishes itself from close structural analogs KU-55933 and KU-60019 by demonstrating a unique combination of high ATM selectivity (>1000-fold over PI3K family members) and favorable tissue distribution enabling robust, dose-dependent chemosensitization in xenograft models [2]. The specific chemosensitization ratios and in vivo efficacy are a direct consequence of its molecular structure and cannot be extrapolated to other in-class compounds without comparable validation.

KU 59403 vs. KU-55933 and KU-60019: Quantitative Evidence for Superior Potency, Selectivity, and In Vivo Efficacy


Direct Comparison of ATM Kinase Inhibitory Potency (IC50) in Cell-Free Assays

In direct comparative biochemical assays, KU 59403 exhibits a 4.3-fold improvement in ATM inhibitory potency (IC50 = 3 nM) compared to the first-generation tool compound KU-55933 (IC50 = 13 nM) [1]. This enhancement in potency at the molecular target translates to greater efficacy at lower concentrations in cellular assays.

ATM inhibitor IC50 Cell-free assay Potency KU-55933

Quantitative Analysis of Kinase Selectivity Profile vs. DNA-PK and PI3K

KU 59403 demonstrates a high degree of selectivity for ATM over related PIKK family kinases. It exhibits >3000-fold selectivity for ATM (IC50 = 3 nM) versus DNA-PK (IC50 = 9.1 μM) and >3300-fold selectivity versus PI3K (IC50 = 10 μM) [1]. Critically, it shows at least 1000-fold greater specificity for ATM over all other tested members of the PI3K family [1]. This is a key improvement over earlier inhibitors like KU-55933, which displayed less favorable selectivity margins.

Kinase selectivity DNA-PK PI3K Off-target ATM

In Vivo Tumor Growth Delay (TGD) Enhancement in SW620 Colon Cancer Xenograft Model

In a human SW620 colon cancer xenograft model, KU 59403 significantly potentiates the anti-tumor activity of the topoisomerase II poison etoposide (formulated as etopophos). Administration of KU 59403 at 25 mg/kg i.p. twice daily for 5 days extended the median time to tumor quadrupling (RTV4) to 18 days, compared to 10.5 days with etopophos alone [1]. This represents a 190% increase in etopophos efficacy. A lower dose of 12.5 mg/kg twice daily extended RTV4 to 14.5 days, a 3-fold (300%) enhancement of etopophos activity compared to the 4-day delay caused by etopophos alone [1].

In vivo efficacy Xenograft Colon cancer Combination therapy Tumor growth delay

Cellular Chemosensitization Factors for Topoisomerase I and II Poisons

In cellular viability assays, KU 59403 (1 μM) enhances the cytotoxicity of topoisomerase I (camptothecin) and II (etoposide, doxorubicin) poisons across multiple human cancer cell lines. Sensitization is cell-line dependent, with a 11.9-fold increase in etoposide cytotoxicity observed in p53-mutant SW620 colon cancer cells, and a 3.8-fold increase in MDAMB-231 breast cancer cells [1]. Significant enhancement is also observed with fixed concentrations of doxorubicin (10 or 100 nM) [1].

Chemosensitization Topoisomerase inhibitor Combination index Colon cancer In vitro

KU 59403: Recommended Applications in Preclinical Oncology Research Based on Validated Evidence


Investigating ATM-Dependent Chemosensitization in p53-Mutant Colorectal Cancer

KU 59403 is an ideal tool compound for evaluating the therapeutic potential of ATM inhibition in colorectal cancer models with p53 dysfunction. Its ability to potently sensitize p53-mutant SW620 cells to topoisomerase II poisons (up to 11.9-fold) makes it particularly valuable for studying synthetic lethal interactions in this genetically defined subset of tumors [1]. The compound's established in vivo dosing regimen (12.5-25 mg/kg i.p. BID for 5 days) provides a reliable starting point for xenograft studies [1].

Benchmarking Next-Generation ATM Inhibitors for In Vivo Tissue Distribution and Efficacy

Due to its well-documented in vivo PK profile and ability to achieve sustained tissue concentrations exceeding in vitro active levels for at least 4 hours in tumor xenografts, KU 59403 serves as an excellent positive control and benchmark for evaluating new ATM inhibitors [1]. Its significant chemosensitization of both etoposide and irinotecan (tumor growth delay extended from 7.5 to 19.5 days) provides a clear quantitative benchmark for comparative efficacy studies [1].

Elucidating the Role of ATM in DNA Damage Response (DDR) Pathways

The high selectivity of KU 59403 (>1000-fold over PI3K family kinases) minimizes off-target interference, making it a superior choice for mechanistic studies aimed at dissecting the specific contribution of ATM to DNA repair, cell cycle checkpoint activation, and apoptosis following genotoxic stress [1]. Its validated activity in inhibiting IR-induced ATM phosphorylation by >50% in HCT116 cells confirms its utility for probing radiation-induced DDR signaling [1].

Preclinical Evaluation of ATM Inhibitor and Topoisomerase I Poison Combinations

KU 59403 has demonstrated robust chemosensitization with the topoisomerase I poison irinotecan in SW620 colon cancer xenografts, extending tumor growth delay from 7.5 days to 19.5 days [1]. This makes it a valuable tool for investigating ATM inhibition in combination with irinotecan-based regimens, which are clinically relevant in colorectal cancer, and for exploring the mechanistic basis of this synergistic interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for KU 59403

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.